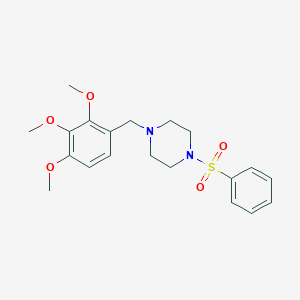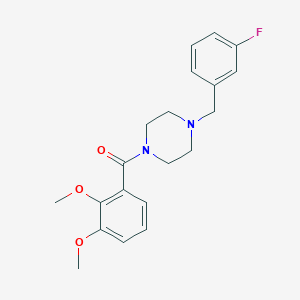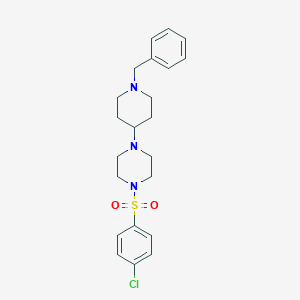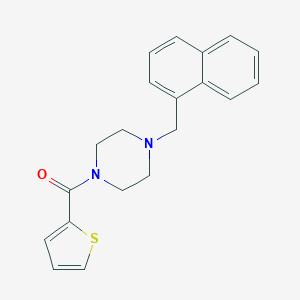
4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one, also known as BFHDP, is a synthetic compound that has been extensively studied for its potential in various scientific research applications. This compound is a member of the pyrrolone family and has been found to exhibit a wide range of biochemical and physiological effects. We will also explore the scientific research applications of BFHDP and list potential future directions for research in this area.
作用机制
The mechanism of action of 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one is complex and not fully understood. However, studies have shown that 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one can target specific signaling pathways in cells, including the MAPK/ERK pathway and the PI3K/Akt pathway. 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has also been found to inhibit the activity of certain enzymes, including histone deacetylases and DNA methyltransferases, which are involved in gene expression and regulation.
Biochemical and Physiological Effects:
4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one can induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, protect neurons from oxidative stress, and improve cognitive function in animal models of Alzheimer's disease. 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has also been found to have anti-inflammatory and anti-oxidant properties.
实验室实验的优点和局限性
One advantage of 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one for lab experiments is that it is a synthetic compound that can be easily synthesized in the laboratory. This makes it readily available for research purposes. Another advantage is that 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied and its properties are well-known. This makes it a reliable and predictable compound for research purposes.
One limitation of 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one for lab experiments is that its mechanism of action is complex and not fully understood. This can make it difficult to design experiments to study its effects. Another limitation is that 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has not been extensively studied in human clinical trials, so its potential for use as a therapeutic agent in humans is not yet clear.
未来方向
There are several potential future directions for research on 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one. One area of research could be to further investigate its potential as a therapeutic agent for cancer and neurodegenerative diseases. Another area of research could be to study its effects on other signaling pathways and enzymes to gain a better understanding of its mechanism of action. Additionally, future research could focus on developing new synthetic analogs of 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one with improved properties for use in scientific research and potentially as therapeutic agents.
合成方法
4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized using a multi-step process that involves the reaction of 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form a chalcone intermediate. The chalcone intermediate is then reacted with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then treated with acetic anhydride to form the corresponding pyrrolone. Finally, the pyrrolone is reacted with benzoyl chloride and sodium hydroxide to form 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one.
科学研究应用
4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential in various scientific research applications. One area of research where 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has shown promise is in the field of cancer research. Studies have shown that 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has anti-cancer properties and can induce apoptosis, or programmed cell death, in cancer cells. 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has also been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways.
Another area of research where 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has shown potential is in the field of neurodegenerative diseases. Studies have shown that 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one can protect neurons from oxidative stress and prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease. 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has also been found to improve cognitive function in animal models of Alzheimer's disease.
属性
产品名称 |
4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
分子式 |
C19H16FNO4 |
分子量 |
341.3 g/mol |
IUPAC 名称 |
(4Z)-5-(2-fluorophenyl)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C19H16FNO4/c20-14-9-5-4-8-13(14)16-15(17(23)12-6-2-1-3-7-12)18(24)19(25)21(16)10-11-22/h1-9,16,22-23H,10-11H2/b17-15- |
InChI 键 |
SNHOOTVRFDRRMX-ICFOKQHNSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCO)C3=CC=CC=C3F)/O |
SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=CC=C3F)O |
规范 SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=CC=C3F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249178.png)

![(3-Chlorophenyl)[4-(2-methoxybenzyl)piperazin-1-yl]methanone](/img/structure/B249181.png)
![[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone](/img/structure/B249183.png)


![Ethyl 4-[(4-isonicotinoyl-1-piperazinyl)methyl]phenyl ether](/img/structure/B249187.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B249193.png)

![1-Bicyclo[2.2.1]hept-2-yl-4-(2-thienylcarbonyl)piperazine](/img/structure/B249195.png)

![(3-Chloro-phenyl)-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249199.png)
![1-(3-Fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249200.png)